1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-one
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Overview
Description
1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-one is a compound with the molecular formula C16H16N2O and a molecular weight of 252.31 g/mol It features an indole ring fused to a pyridine ring, connected to a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-one typically involves the reaction of indoline with a pyridine derivative under specific conditions. One common method involves the use of a base to facilitate the nucleophilic substitution reaction between indoline and a pyridine-based electrophile . The reaction is usually carried out in an organic solvent such as toluene or ethyl acetate, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The indole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole or pyridine derivatives.
Scientific Research Applications
1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The indole and pyridine rings can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition of specific enzymes or the activation of certain receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)propan-1-one: Similar structure but lacks the indole ring.
3-(Pyrrolidin-1-yl)propan-1-ol: Contains a pyrrolidine ring instead of an indole ring.
Imidazole derivatives: Share some structural similarities and biological activities.
Uniqueness
1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-one is unique due to the presence of both indole and pyridine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16N2O |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-[6-(2,3-dihydroindol-1-yl)pyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C16H16N2O/c1-2-15(19)13-7-8-16(17-11-13)18-10-9-12-5-3-4-6-14(12)18/h3-8,11H,2,9-10H2,1H3 |
InChI Key |
WGFXGWGDGBUGQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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